

HPLC method for dicreatine malate quantification in plasma

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Compound of Interest

Compound Name: *Dicreatine malate*

Cat. No.: *B8822164*

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An HPLC (High-Performance Liquid Chromatography) method for the quantification of **dicreatine malate** in plasma has been developed and is detailed in this application note. Given that **dicreatine malate** is a salt, it is anticipated to dissociate into creatine and malic acid in an aqueous environment such as plasma. Therefore, this method focuses on the quantification of the creatine moiety as a surrogate for **dicreatine malate** concentration.

This protocol employs a reversed-phase HPLC method with UV detection, a robust and widely accessible technique in analytical laboratories. The sample preparation involves a straightforward protein precipitation step using acetonitrile, which is efficient in removing plasma proteins that can interfere with the analysis.[\[1\]](#)

Experimental Protocols

Materials and Reagents

- **Dicreatine Malate** Reference Standard (>98% purity)
- Creatine Monohydrate Reference Standard (>99% purity)
- Acetonitrile (HPLC grade)
- Potassium Phosphate Monobasic (KH_2PO_4)
- Orthophosphoric Acid (H_3PO_4)

- Water (HPLC grade)
- Drug-free human plasma
- 0.45 μ m syringe filters

Instrumentation

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μ m particle size)
- Analytical balance
- pH meter
- Vortex mixer
- Centrifuge

Preparation of Solutions

- Mobile Phase: Prepare a 50 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust the pH to 4.0 with orthophosphoric acid.
- Standard Stock Solution (1 mg/mL of Creatine): Accurately weigh and dissolve creatine monohydrate in the mobile phase to prepare a stock solution of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 5 μ g/mL to 100 μ g/mL).[1]

Sample Preparation

- Pipette 200 μ L of human plasma into a microcentrifuge tube.[1]
- Add 400 μ L of acetonitrile to precipitate plasma proteins.[1][2]
- Vortex the mixture for 1 minute.[1]

- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[[1](#)]
- Carefully collect the supernatant.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[[1](#)]

HPLC Conditions

- Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm)
- Mobile Phase: 50 mM Potassium Phosphate Monobasic (pH 4.0)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detector Wavelength: 210 nm
- Column Temperature: 25°C
- Run Time: Approximately 10 minutes

Calibration Curve

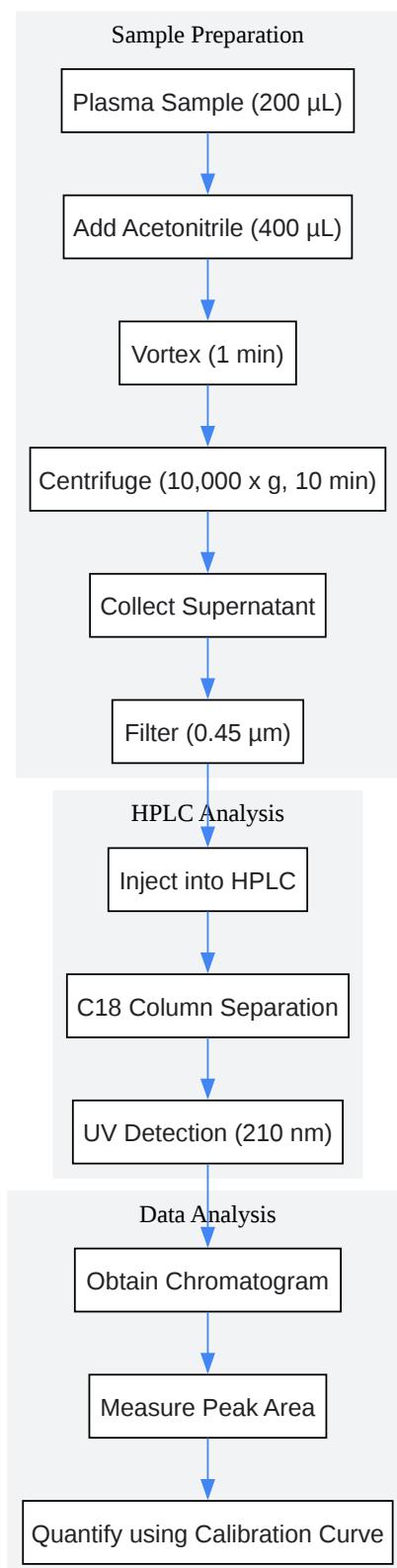
A calibration curve is constructed by plotting the peak area of the creatine standard injections against the corresponding concentrations. The linearity of the method is assessed by the correlation coefficient (r^2) of the calibration curve.

Data Presentation

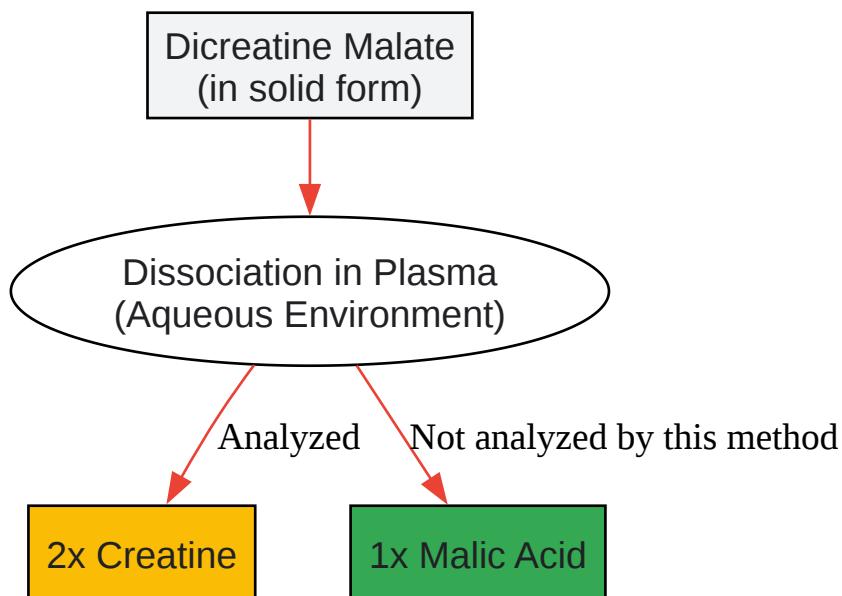
The quantitative performance of this HPLC method for creatine has been validated, and the key parameters are summarized below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Parameter	Result
Linearity (r^2)	>0.998
Limit of Detection (LOD)	0.3 $\mu\text{g/mL}$
Lower Limit of Quantification (LLOQ)	1-5 $\mu\text{g/mL}$ in plasma[3][4]
Accuracy (% Recovery)	89.4–114%[4]
Precision (%RSD)	<6%[3]
Retention Time (Creatine)	~3.5 minutes[5]

Visualizations

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Caption: Experimental workflow for HPLC quantification of creatine in plasma.



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Caption: Dissociation of **dicreatine malate** in an aqueous environment.

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